molecular formula C14H18N4O B8230566 4-Azido-N-(cyclohexylmethyl)benzamide

4-Azido-N-(cyclohexylmethyl)benzamide

Cat. No.: B8230566
M. Wt: 258.32 g/mol
InChI Key: ZFXAEJXNGGCSCV-UHFFFAOYSA-N
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Description

4-Azido-N-(cyclohexylmethyl)benzamide is a benzamide derivative featuring an azido (-N₃) group at the para position of the benzene ring and a cyclohexylmethylamine substituent. The cyclohexylmethyl group is a recurring pharmacophore in bioactive molecules, often enhancing target binding and metabolic stability .

Properties

IUPAC Name

4-azido-N-(cyclohexylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-18-17-13-8-6-12(7-9-13)14(19)16-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXAEJXNGGCSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Azido-N-(cyclohexylmethyl)benzamide typically involves the formation of an acyl azide intermediate. One common method includes the reaction of benzoyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often require low temperatures to prevent the decomposition of the azide group . Industrial production methods may involve continuous-flow systems to ensure safety and efficiency .

Chemical Reactions Analysis

4-Azido-N-(cyclohexylmethyl)benzamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Azido-N-(cyclohexylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azido-N-(cyclohexylmethyl)benzamide involves the reactivity of the azide group. The azide group can undergo various transformations, such as reduction to an amine or participation in cycloaddition reactions. These transformations allow the compound to interact with different molecular targets and pathways, depending on the specific application.

Comparison with Similar Compounds

Azapride (4-Azido-5-chloro-2-methoxy-N-(1-benzyl-4-piperidinyl)benzamide)

  • Molecular Formula : C₂₀H₂₃ClN₅O₂ (vs. C₁₄H₁₇N₅O for 4-Azido-N-(cyclohexylmethyl)benzamide)
  • Key Differences :
    • Azapride contains a chlorine atom at C5 and a methoxy group at C2 on the benzene ring, increasing steric bulk and electron-withdrawing effects.
    • The piperidinyl-benzyl substituent replaces the cyclohexylmethyl group, altering lipophilicity and conformational flexibility.
  • Functional Implications: The chlorine and methoxy groups in Azapride may enhance receptor affinity but limit solubility compared to the simpler azido-cyclohexylmethyl structure .

AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)

  • Molecular Formula : C₁₇H₂₄Cl₂N₂O
  • Key Differences: Dichloro substitution at C3 and C4 vs. a single azido group at C3. A dimethylamino group on the cyclohexylmethyl chain introduces basicity, influencing solubility and membrane permeability.
  • The dimethylamino group may enhance ionic interactions with targets, contrasting with the azido group’s reactivity in the target compound .

N-(Cyclohexylmethyl)benzamide Derivatives with Bioactive Substituents

  • Example : 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (Compound 1, )
    • Modifications : A benzo[d]oxazole-thioacetamido group at C4.
    • Activity : Demonstrated 70% synthesis yield, suggesting stable intermediates for functionalization .
  • Comparison :
    • The azido group in this compound offers distinct reactivity for conjugation, unlike the thioacetamido group’s hydrogen-bonding capacity .

Structure-Activity Relationship (SAR) Insights

  • Role of Cyclohexylmethyl Group: Compounds with cyclohexylmethyl motifs (e.g., ’s Compound 1, IC₅₀ = 0.05 µM) show 80-fold greater inhibitory activity than parent flavonoids, emphasizing its role in enhancing binding affinity .
  • Azido vs. Halogen/Methoxy Substitutions :
    • Azido groups may reduce steric hindrance compared to bulkier substituents (e.g., Cl, OCH₃), improving access to hydrophobic binding pockets.
    • Halogenated analogs (e.g., AH-7921) exhibit higher lipophilicity, favoring CNS activity, while azido derivatives prioritize modular reactivity .

Data Table: Comparative Properties of Selected Benzamides

Compound Name Molecular Formula Substituents (Benzene Ring) Key Functional Group IC₅₀/Activity Notes
This compound C₁₄H₁₇N₅O C4: -N₃ Cyclohexylmethyl N/A (Theoretical SAR)
Azapride C₂₀H₂₃ClN₅O₂ C4: -N₃; C5: -Cl; C2: -OCH₃ Piperidinyl-benzyl N/A
AH-7921 C₁₇H₂₄Cl₂N₂O C3: -Cl; C4: -Cl Dimethylamino-cyclohexylmethyl Opioid agonist (µM range)
Compound 1 () Not specified C6: Alkyl substitution Cyclohexylmethyl IC₅₀ = 0.05 µM (BNA inhibition)

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